2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Description
Properties
IUPAC Name |
2,6-dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-11(18)6-4-9)10-7-12(16)14(19)13(17)8-10/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPWAEAGAFKCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627281 | |
| Record name | 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14151-65-6 | |
| Record name | 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol typically involves the reaction of 2,6-dichlorophenol with 4-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic processes and continuous flow reactors. These methods ensure higher yields and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted phenols. These products have their own unique properties and applications .
Scientific Research Applications
2.1. Material Science
The compound is utilized in the synthesis of advanced polymeric materials due to its structural characteristics that enhance thermal stability and mechanical properties. It is often incorporated into epoxy resins and thermoplastics, which are essential for electrical insulation and structural components in various industries.
Case Study: Research has shown that incorporating 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol into epoxy formulations significantly improves their thermal resistance and mechanical strength, making them suitable for high-performance applications in electronics and aerospace.
2.2. Biological Research
The compound exhibits notable biological activities, including antimicrobial and antifungal properties. Studies have indicated that it can inhibit the growth of certain pathogenic microorganisms, making it a candidate for use in pharmaceuticals or as a preservative in food products.
Case Study: A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, suggesting potential applications in food safety and preservation .
2.3. Environmental Studies
As a chlorinated phenolic compound, this compound has been studied for its environmental impact and degradation pathways. Understanding its behavior in aquatic environments is crucial for assessing ecological risks associated with its use.
Case Study: Research conducted on the degradation of this compound in aquatic systems revealed that it undergoes photodegradation under UV light exposure, leading to less harmful byproducts . This finding is vital for environmental risk assessments.
Summary of Findings
The applications of this compound span multiple fields, from material science to biological research and environmental studies. Its unique properties enable it to serve various roles, particularly in developing new materials with enhanced performance characteristics and exploring its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the binding to specific receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Tetrachlorobisphenol A (TCBPA)
- Structure: TCBPA (CAS 79-95-8) is a symmetrical derivative with chlorine atoms at the 3,5-positions on both phenolic rings (IUPAC: 2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol) .
- Physicochemical Properties: Molecular weight: 366.07 g/mol (vs. 309.18 g/mol for the target compound) . log Kow (octanol-water partition coefficient): Estimated to be higher than the target compound due to increased chlorination, enhancing lipophilicity .
- Applications : Used as a flame retardant in plastics and electronics .
Tetrabromobisphenol A (TBBPA)
Bisphenol A (BPA)
BPAP and BPZ
- BPAP: 4-[1-(4-hydroxyphenyl)-1-phenylethyl]phenol features a phenyl group instead of halogens, reducing log Kow (4.86) and altering solubility .
- BPZ: Cyclohexyl substitution (4-[1-(4-hydroxyphenyl)cyclohexyl]phenol) increases steric hindrance, affecting binding to estrogen receptors .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Research Findings
- Degradation Pathways: Chlorinated bisphenols like TCBPA undergo ozonation or photocatalytic degradation, yielding intermediates such as 4-isopropenylphenol and quinone derivatives . The target compound’s asymmetrical structure may alter degradation kinetics compared to symmetrical analogs.
- Environmental Persistence : Increased halogenation correlates with higher persistence. TCBPA’s half-life in soil exceeds 180 days, whereas the target compound’s lower chlorination may reduce environmental retention .
- Toxicity: Chlorinated bisphenols exhibit endocrine-disrupting activity, with potency influenced by substitution patterns. TCBPA shows affinity for thyroid hormone receptors, while the target compound’s effects remain understudied .
Biological Activity
2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, commonly referred to as TCBPA (tetrabromobisphenol A), is a compound of significant interest due to its biological activities and potential applications in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of TCBPA, including its mechanisms of action, effects on cellular processes, and relevant case studies.
- Chemical Formula : C₁₅H₁₂Cl₄O₂
- Molecular Weight : 366.07 g/mol
- CAS Number : 79-95-8
- Melting Point : 135 °C
- SMILES Notation : CC(C)(c1cc(Cl)c(O)c(Cl)c1)c2cc(Cl)c(O)c(Cl)c2
TCBPA exhibits a variety of biological activities primarily through its interaction with cellular receptors and pathways:
- Estrogenic Activity : TCBPA has been shown to bind to estrogen receptors (ERs), mimicking the effects of endogenous estrogens. It can activate ER-mediated transcriptional responses, which may lead to altered cellular proliferation and differentiation.
- Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly relevant in the context of cancer research, where oxidative stress plays a critical role in tumor progression.
- Cell Cycle Regulation : TCBPA influences cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), leading to either cell cycle arrest or promotion of cell proliferation depending on the concentration and cellular context.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of TCBPA:
- In Vitro Studies : TCBPA has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The compound exhibited IC₅₀ values ranging from 0.1 to 1 µM across different cell lines, indicating significant potency.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.5 | ER activation |
| PC-3 | 0.8 | Apoptosis induction |
| A549 | 0.9 | Cell cycle arrest |
Case Studies
Several case studies have provided insights into the biological implications of TCBPA exposure:
- Study on Estrogen Receptor Activation : A study conducted by Niu et al. (2017) demonstrated that TCBPA activates ERα in MCF-7 cells, leading to increased proliferation and altered gene expression profiles associated with breast cancer progression .
- Oxidative Stress Response : Research published in Environmental Toxicology indicated that TCBPA treatment resulted in decreased levels of reactive oxygen species (ROS) in neuronal cells, suggesting a protective effect against oxidative damage .
- Cell Cycle Analysis : A study using flow cytometry revealed that TCBPA causes G1 phase arrest in A549 cells, correlating with upregulation of p21 and downregulation of cyclin D1 .
Toxicological Considerations
While TCBPA exhibits promising biological activities, its safety profile is crucial for potential therapeutic applications:
- Developmental Toxicity : Research indicates that prolonged exposure to TCBPA may lead to developmental toxicity in animal models, raising concerns about its use in consumer products .
- Endocrine Disruption Potential : As an endocrine disruptor, TCBPA may interfere with hormonal functions, necessitating careful evaluation in clinical settings.
Q & A
Q. What are the optimal synthetic routes for 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, and how can purity and yield be validated?
Methodological Answer: Synthesis typically involves multi-step Friedel-Crafts alkylation or Ullmann coupling to introduce the chlorophenol and hydroxyphenyl groups. For example, analogous compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) are synthesized via nucleophilic substitution followed by column chromatography for purification . Yield optimization requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere). Purity validation employs HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity. Mass spectrometry (ESI-MS) ensures molecular weight alignment .
Q. How can spectroscopic methods be applied to characterize the structural and electronic properties of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for hydroxyl (-OH), chloro-substituted aromatic protons, and isopropyl groups. Compare with databases (e.g., PubChem) for analogous structures .
- IR Spectroscopy : Identify O-H stretching (~3200–3600 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).
- UV-Vis : Analyze π→π* transitions in the aromatic system; solvent polarity effects on absorbance maxima .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystallizable) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
- Dose-Response Studies : Use in vitro assays (DPPH, ABTS) to quantify radical scavenging activity across concentrations (1–100 µM).
- Redox Profiling : Measure ROS generation via fluorescent probes (e.g., CM-H2DCFDA) in cell lines .
- Theoretical Modeling : Apply DFT calculations to predict redox potentials and compare with experimental data .
- Meta-Analysis : Systematically review literature to identify variables (e.g., solvent, cell type) causing discrepancies .
Q. How can the environmental fate and biotic interactions of this compound be assessed using integrated computational and experimental approaches?
Methodological Answer:
- Computational Tools : Predict biodegradability (EPI Suite), partition coefficients (LogP via ChemAxon), and toxicity (ECOSAR) .
- Laboratory Studies : Conduct OECD 301/302 tests for aerobic degradation. Use LC-MS/MS to track transformation products in simulated ecosystems .
- Ecotoxicology : Assess acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD 202/211 guidelines .
Q. What experimental designs are recommended for studying its stability under varying pH, temperature, and light exposure?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to extremes (pH 1–13, 40–80°C, UV light) and monitor degradation via HPLC. Identify degradation products using HRMS .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
- Photostability : Use a solar simulator (ISO 11341) to quantify photodegradation rates .
Q. How can theoretical frameworks guide mechanistic studies of its interactions with biological targets (e.g., enzymes, membranes)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions to assess membrane permeability .
- Docking Studies : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450). Validate with SPR or ITC .
- QSAR Modeling : Corrogate structural features (e.g., Cl substitution, hydrophobicity) with bioactivity data .
Q. What methodologies address challenges in quantifying trace levels of this compound in complex matrices (e.g., biological fluids, environmental samples)?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents .
- Analytical Techniques : LC-MS/MS with MRM mode for sensitivity (LOD < 1 ppb). Use deuterated internal standards to correct matrix effects .
- Quality Control : Validate recovery rates (80–120%) and precision (RSD < 15%) per ICH guidelines .
Methodological Considerations for Data Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
